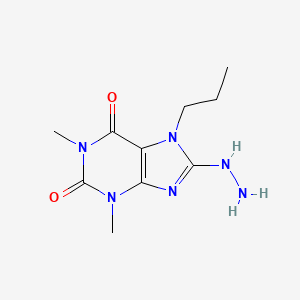
2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a synthetic compound that was first developed in the 1950s as a sedative and anti-nausea medication. However, it was later discovered that thalidomide had teratogenic effects, causing birth defects in babies born to mothers who had taken the drug during pregnancy. Despite this setback, thalidomide has since been found to have a range of other therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
作用機序
The exact mechanism of action of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of cytokine production and the inhibition of angiogenesis. Thalidomide has been shown to bind to a protein called cereblon, which is involved in the regulation of the immune system and the cell cycle. This binding leads to the degradation of certain proteins, including those involved in the growth of blood vessels and the regulation of inflammation.
Biochemical and Physiological Effects
Thalidomide has a range of biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the inhibition of inflammation. It has been shown to have anti-tumor effects in a range of cancers, including multiple myeloma, renal cell carcinoma, and glioblastoma. Thalidomide has also been found to have immunomodulatory effects, which is why it is used in the treatment of inflammatory diseases such as Crohn's disease and rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it has a well-established mechanism of action, making it a useful tool for studying the regulation of angiogenesis and inflammation. Thalidomide is also relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione is that it can have off-target effects, meaning it can affect proteins and pathways that are not directly related to its therapeutic effects. This can make it difficult to interpret the results of experiments using 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione.
将来の方向性
There are a number of future directions for research on 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione, including the development of more specific and potent derivatives of the compound. Researchers are also investigating the use of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs, such as chemotherapy agents, to improve its efficacy in the treatment of cancer. Additionally, there is ongoing research into the use of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as Alzheimer's disease and HIV/AIDS. Overall, 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione remains a promising compound for the treatment of a range of diseases, and continued research is needed to fully explore its potential.
合成法
The synthesis of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione involves the reaction of phthalic anhydride with ammonium hydroxide to form phthalimide, which is then reacted with potassium cyanide to form 2-cyano-2-(2,5-dioxo-1-pyrrolidinyl)acetamide. This compound is then reduced with lithium aluminum hydride to form 2-(2,5-dioxo-1-pyrrolidinyl)acetamide, which is cyclized with acetic anhydride to form 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
Thalidomide has been found to have a range of therapeutic applications in scientific research, particularly in the treatment of cancer and inflammatory diseases. It has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels that are necessary for tumor growth. Thalidomide has also been found to have anti-inflammatory effects, which is why it is used in the treatment of diseases such as multiple myeloma and leprosy.
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-9-5-6-10(16)13(9)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWQGVZXWDSHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359541 |
Source


|
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4403-40-1 |
Source


|
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


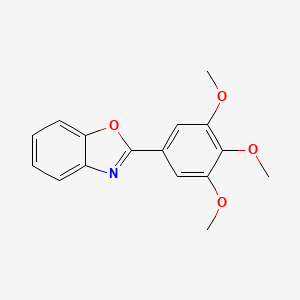
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
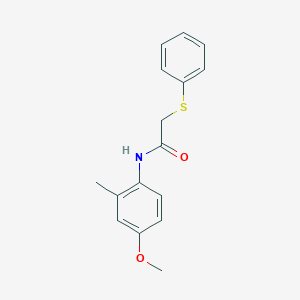
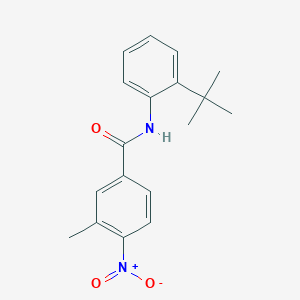
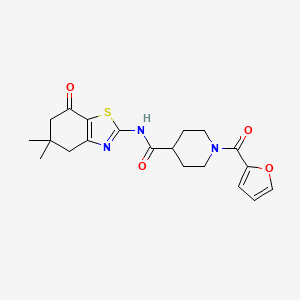
![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)
![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5819019.png)

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
